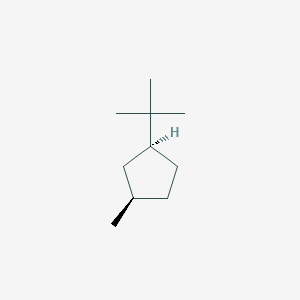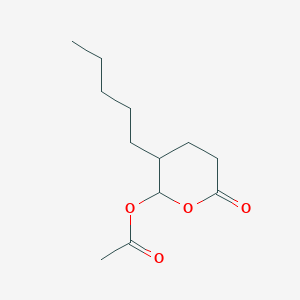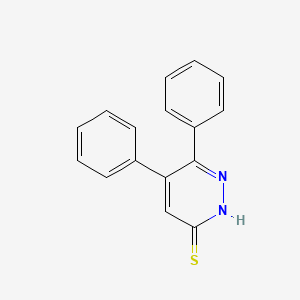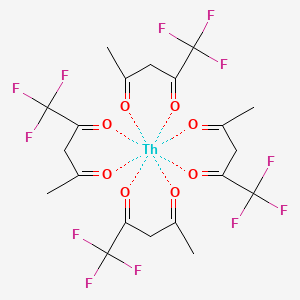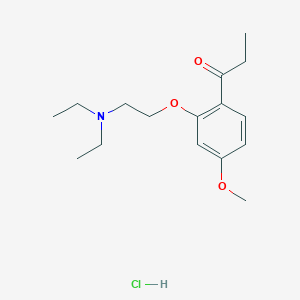
Propiophenone, 2'-(2-(diethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.810 . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methoxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions . The resulting product is then purified through recrystallization using ethanol and acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminoethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological effects and as a model compound for drug development.
Mecanismo De Acción
The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its diethylaminoethoxy group allows it to interact with biological membranes and proteins, modulating their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Ethylamino)propiophenone hydrochloride
- 2-(Methylamino)propiophenone hydrochloride
- 1-(2-Chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
Uniqueness
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
20809-07-8 |
|---|---|
Fórmula molecular |
C16H26ClNO3 |
Peso molecular |
315.83 g/mol |
Nombre IUPAC |
1-[2-[2-(diethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-5-15(18)14-9-8-13(19-4)12-16(14)20-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H |
Clave InChI |
XIXRSICLXMAOJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


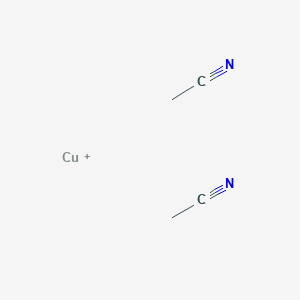
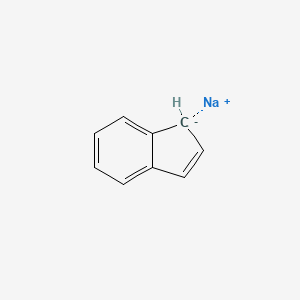
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
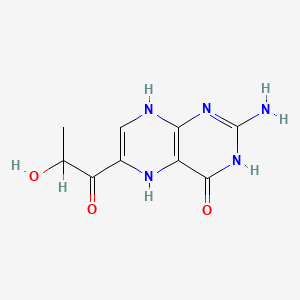
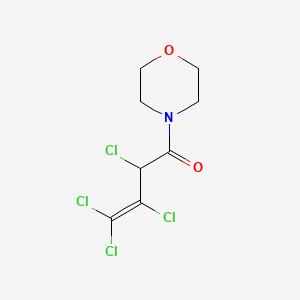
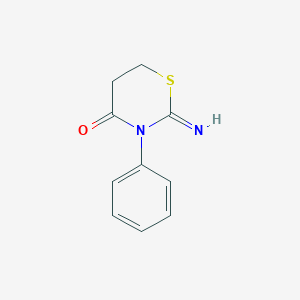
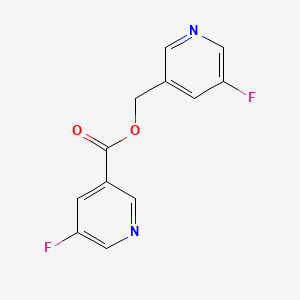

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
